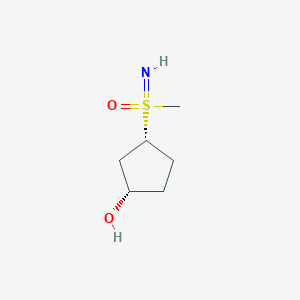

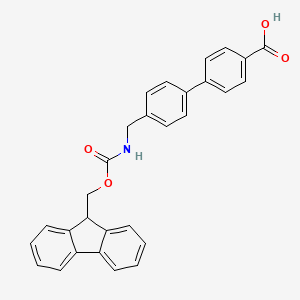

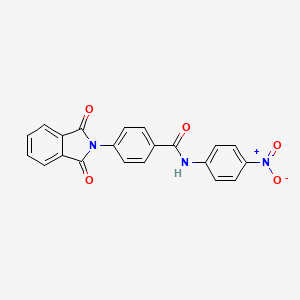

![molecular formula C18H21N3O3S B2572068 (E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 616210-90-3](/img/structure/B2572068.png)

(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolo[3,2-b][1,2,4]triazoles are a class of organic compounds that have been the subject of research due to their potential applications in organic synthesis .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles can be achieved through a visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions .

Molecular Structure Analysis

The structure of the regioisomer has been confirmed explicitly by heteronuclear 2D-NMR [(1H–13C) HMBC, (1H–13C) HMQC] spectroscopic and X-ray crystallographic studies .

Chemical Reactions Analysis

The visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions afforded thiazolo[3,2-b][1,2,4]triazole derivatives in excellent yields .

Applications De Recherche Scientifique

Synthesis and Chemical Transformation

- The synthesis and transformation of similar compounds have been explored in various studies. For example, Kurasawa et al. (1988) detailed the transformation of 1,5-benzoxazepines into spirobenzoxazoles, which shares some structural similarities with the compound , indicating a potential for chemical transformations and syntheses involving similar structures (Kurasawa et al., 1988).

Antimicrobial Activities

- Some 1,2,4-Triazole derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) found that these compounds showed good to moderate activities against various microorganisms (Bektaş et al., 2007).

Pharmaceutical Applications

- Mohamed (2021) synthesized derivatives of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine, showcasing the potential of similar compounds in pharmaceutical applications. These compounds were confirmed using elemental analysis and spectroscopic data (Mohamed, 2021).

Corrosion Inhibition

- Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. Their research indicates that similar thiazole derivatives could be potential candidates for industrial applications in corrosion inhibition (Hu et al., 2016).

Anticonvulsant Activity

- The synthesis and evaluation of certain thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones for their anticonvulsant activity were documented by Vijaya Raj and Narayana (2006). This suggests that related compounds might have neurological applications (Vijaya Raj & Narayana, 2006).

Antioxidative Stress Effects

- Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their effects on oxidative stress induced by ethanol in mice. This indicates the potential antioxidative properties of similar compounds (Aktay et al., 2005).

Anticancer Properties

- Holota et al. (2021) explored thiazolo[3,2-b][1,2,4]triazole-6-ones for their anticancer properties. The study found that some of these compounds exhibit significant anticancer activities without causing toxicity to normal cells, suggesting a potential therapeutic application of similar compounds (Holota et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(5E)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-3-5-6-9-24-14-8-7-13(10-15(14)23-4-2)11-16-17(22)21-18(25-16)19-12-20-21/h7-8,10-12H,3-6,9H2,1-2H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTCJZIGNPYXLE-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC=N3)S2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

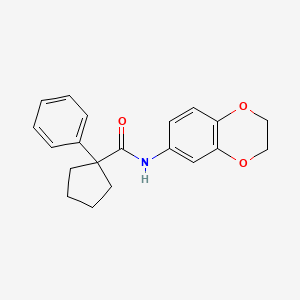

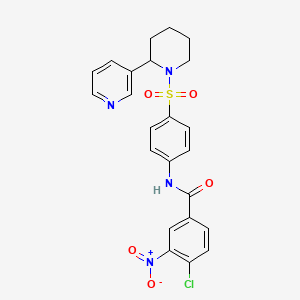

![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)

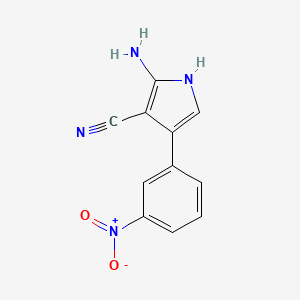

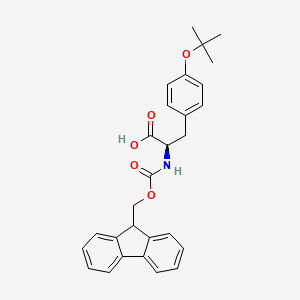

![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride](/img/structure/B2572000.png)

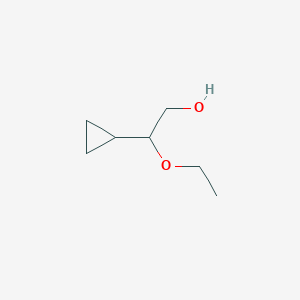

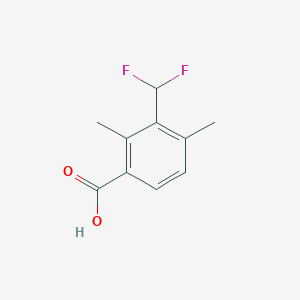

![4-Amino-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2572002.png)

![Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2572006.png)

![2-chloro-6-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2572008.png)